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Compound of Interest

Compound Name: Jangomolide

Cat. No.: B15592787

For Researchers, Scientists, and Drug Development Professionals

Abstract: Jangomolide is a naturally occurring limonoid isolated from Aglaia roxburghiana. As
a member of the Meliaceae family, this compound belongs to a class of structurally complex
and biologically significant secondary metabolites. The elucidation of its intricate molecular
architecture has been achieved through a combination of advanced spectroscopic techniques,
primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide
provides a comprehensive overview of the spectroscopic data and the methodologies
employed in the characterization of Jangomolide and related limonoids. While the primary
literature containing the specific spectral data for Jangomolide is not readily accessible, this
document presents representative data and protocols from closely related analogues to serve
as a detailed technical reference.

Introduction to Jangomolide

Jangomolide is a tetranortriterpenoid, specifically a limonoid, a class of compounds known for
their wide range of biological activities. It was first isolated from the plant Aglaia roxburghiana.
The molecular formula of Jangomolide is C26H280s. The structural elucidation of such
complex natural products relies heavily on the synergistic use of one-dimensional (*H, 13C) and
two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectroscopy, along with high-
resolution mass spectrometry (HRMS) to confirm the elemental composition and fragmentation
patterns.
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Experimental Protocols

The following sections detail representative experimental procedures for the isolation and
spectroscopic analysis of limonoids from Aglaia species, which are analogous to the methods
used for Jangomolide.

2.1. Isolation of Limonoids from Aglaia roxburghiana

A general procedure for the extraction and isolation of limonoids from the plant material is as
follows:

o Extraction: The dried and powdered plant material (e.g., leaves, bark, or seeds) is subjected
to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate,
and methanol, at room temperature.

o Fractionation: The crude ethyl acetate extract, typically rich in limonoids, is subjected to
column chromatography over silica gel. Elution is performed with a gradient of n-hexane and
ethyl acetate.

 Purification: Fractions containing compounds of interest are further purified using repeated
column chromatography, often on silica gel or Sephadex LH-20, and preparative High-
Performance Liquid Chromatography (HPLC) to yield pure compounds.

2.2. NMR Spectroscopy
NMR spectra are typically recorded on a high-field spectrometer (e.g., 400, 500, or 600 MHz).

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL
of a deuterated solvent, commonly chloroform-d (CDCls) or methanol-d4 (CDsOD), in a5 mm
NMR tube. Tetramethylsilane (TMS) is used as an internal standard.

e 1D NMR: 'H and 3C NMR spectra are acquired to identify the proton and carbon
environments within the molecule.

e 2D NMR:

o COSY (Correlation Spectroscopy): To establish *H-*H spin-spin coupling networks.
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2.3.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond 1H-13C
correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) *H-
13C correlations, which is crucial for assembling the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative
stereochemistry by identifying protons that are close in space.

Mass Spectrometry

High-resolution mass spectra are essential for determining the elemental composition of the

molecule.

¢ Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-
of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is commonly

used.

o Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol

or acetonitrile) at a low concentration (e.g., 1 pg/mL).

» Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired

in positive or negative ion mode. The accurate mass of the molecular ion ([M+H]*, [M+Na]*,

or [M-H]") is measured.

Spectroscopic Data Presentation

As the specific NMR data for Jangomolide from its primary publication is not available, the
following tables present representative *H and 3C NMR data for a related limonoid from an

Aglaia species to illustrate the typical chemical shifts and assignments.

Table 1: Representative *H NMR Data for an Aglaia Limonoid (in CDCIs)
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Position OoH (ppm) Multiplicity J (Hz)
1 3.85 d 12.5

2 2.10 m

3 5.40 S

5 2.90 d 9.5

6a 2.15 dd 15.0,4.5
6B 1.90 m

9 2.50 d 5.0
11la 1.80 m

11B 1.65 m

12a 1.95 m

12B 1.75 m

15 5.10 S

17 5.50 S

21 7.40 t 15

22 6.35 t 15

23 7.45 S

30 3.70 S

Table 2: Representative 133C NMR Data for an Aglaia Limonoid (in CDCIs)
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Position oC (ppm) Position oC (ppm)
1 78.5 15 78.0
2 35.0 16 167.0
3 80.5 17 75.0
4 40.0 18 21.0
5 45.5 19 15.0
6 28.0 20 120.0
7 174.0 21 141.0
8 142.0 22 110.0
9 50.0 23 143.0
10 45.0 28 25.0
11 18.0 29 17.0
12 30.0 30 170.0
13 38.0 OMe 525
14 150.0

Table 3: Mass Spectrometry Data for Jangomolide

Parameter Value
Molecular Formula C26H280s
Molecular Weight 468.49 g/mol
lonization Mode ESI

Observed [M+H]*

Data not available

Calculated [M+H]*

469.1857
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Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.
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Caption: Workflow for the isolation and structural elucidation of Jangomolide.
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Caption: Integration of NMR experiments for structure elucidation.

Conclusion

The structural determination of complex natural products like Jangomolide is a rigorous
process that relies on the precise application of modern spectroscopic techniques. While the
specific, original data for Jangomolide remains elusive in readily available literature, the
established methodologies for the analysis of related limonoids from the Aglaia genus provide a
robust framework for understanding its chemical characterization. The representative protocols
and data presented herein serve as a valuable technical guide for researchers in natural
product chemistry and drug discovery, illustrating the critical interplay between isolation, multi-
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dimensional NMR, and high-resolution mass spectrometry in unveiling the structures of novel
bioactive compounds.

 To cite this document: BenchChem. [Spectroscopic and Structural Characterization of
Jangomolide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592787#spectroscopic-data-for-jangomolide-nmr-
mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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